![molecular formula C26H25N3O4 B2964166 2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide CAS No. 903343-48-6](/img/structure/B2964166.png)
2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DAAOI-1, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Biological Activities
Indolizine derivatives are known to possess valuable biological activities. They have been studied for their psychotropic, anti-inflammatory, analgesic, antimicrobial, antiexudative, anti-tumour (alkylating) agents, and hypoglycemic activities .
Physiological and Pharmacological Applications
These compounds can mimic the structure of peptides and bind reversibly to enzymes. They exhibit significant physiological and pharmacological applications such as promoting beneficial estrogen metabolism in humans, possessing anticarcinogenic properties, inhibiting human prostate cancer cells, and having free radical scavenging activities .
Industrial and Synthetic Applications
Indolizine derivatives have industrial and synthetic applications due to their unique properties. They can be used as organic fluorescent molecules for biological and material applications due to some derivatives having excellent fluorescence properties .
Material Science
The fluorescence properties of some indolizine derivatives make them suitable for use in material science as organic fluorescent molecules .
properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-15-8-9-17(13-16(15)2)25(30)24-23(27)22(20-7-5-6-12-29(20)24)26(31)28-19-11-10-18(32-3)14-21(19)33-4/h5-14H,27H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXVLUPJYJESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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